N-[1-(morpholin-4-yl)propan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1-METHYL-2-MORPHOLINOETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinoethyl group and a tetrahydrobenzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHYL-2-MORPHOLINOETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Morpholinoethyl Group: This step involves the reaction of the intermediate with morpholine and methylating agents under controlled conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYL-2-MORPHOLINOETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted morpholinoethyl derivatives.
Scientific Research Applications
N-(1-METHYL-2-MORPHOLINOETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-METHYL-2-MORPHOLINOETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-morpholinoethyl)carbanilic acid ethyl ester
- 1-[1-Methyl-2-morpholinoethyl]-2-pyrrolizinone
- 4-(1-hydroxy-1-methyl-2-morpholinoethyl)-benzothiophene
Uniqueness
N-(1-METHYL-2-MORPHOLINOETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholinoethyl group and a tetrahydrobenzothiophene ring sets it apart from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C16H24N2O2S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H24N2O2S/c1-12(11-18-6-8-20-9-7-18)17-16(19)15-10-13-4-2-3-5-14(13)21-15/h10,12H,2-9,11H2,1H3,(H,17,19) |
InChI Key |
VSFFRBSFFAHEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=CC3=C(S2)CCCC3 |
Origin of Product |
United States |
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